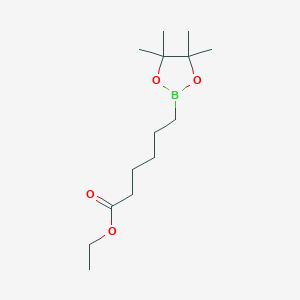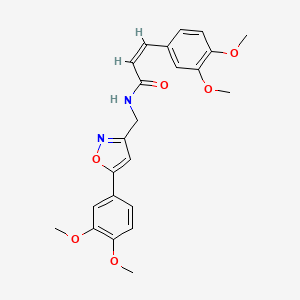
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21N9O2 and its molecular weight is 431.46. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- Researchers synthesized a series of pyrazolopyrimidine derivatives with potential anticancer and anti-inflammatory activities. These compounds, including structures similar to the query compound, showed notable cytotoxic activities against HCT-116 and MCF-7 cancer cell lines. Their structure-activity relationship was also discussed (Rahmouni et al., 2016).
Development of Novel Heterocyclic Compounds
- A study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed promising analgesic and anti-inflammatory properties, indicating their potential in pharmaceutical applications (Abu‐Hashem et al., 2020).
Antimicrobial Applications
- Novel triazole derivatives, including those structurally related to the query compound, were synthesized and evaluated for their antimicrobial activities. Many of these compounds demonstrated moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Tuberculostatic Activity
- The synthesis of phenylpiperazineacetic hydrazide derivatives was explored, leading to compounds with potential tuberculostatic activity. These compounds were tested in vitro, showing inhibitory concentrations within a specific range, which highlights their possible use in treating tuberculosis (Foks et al., 2004).
Anti-Angiogenic and DNA Cleavage Studies
- A study synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Inhibitors of Soluble Epoxide Hydrolase
- A study identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase through high-throughput screening. These compounds showed promise in various disease models, demonstrating the versatility of the chemical structure in therapeutic applications (Thalji et al., 2013).
Propiedades
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O2/c31-21(23-11-19-27-20(28-32-19)15-4-2-1-3-5-15)16-6-8-29(9-7-16)17-10-18(25-13-24-17)30-14-22-12-26-30/h1-5,10,12-14,16H,6-9,11H2,(H,23,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQWGBGGFXUJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2644630.png)

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)
![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2644634.png)



![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2644641.png)
![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)
![2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2644646.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)